![molecular formula C13H13Cl2N3OS B5622455 3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide](/img/structure/B5622455.png)
3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide often involves complex organic reactions. For instance, the synthesis of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, a compound with a somewhat similar structure, was achieved through the reaction of 3-trifluoromethylbenzoyl chloride and 4-aminobenzo[c][1,2,5]thiadiazole, characterized by various spectroscopic methods (Al Mamari, Al Awaimri, & Al Lawati, 2019). Such synthetic routes highlight the complexity and creativity involved in constructing these molecules.
Molecular Structure Analysis
The molecular structure of related compounds often showcases interesting features such as hydrogen bonding, crystal packing, and other intermolecular interactions. For example, the crystal structure of 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione was determined, revealing hydrogen-bonded dimers and various intermolecular interactions (Wawrzycka-Gorczyca & Siwek, 2011). These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Compounds within this chemical family engage in a range of chemical reactions. For instance, the serendipitous synthesis of 3,5-diaryl-1,2,4-thiadiazoles was achieved via oxidative dimerization of thiobenzamides under visible light, indicating the reactivity of thiadiazole-containing compounds (Aggarwal & Hooda, 2021). These reactions open up new avenues for the functionalization and application of these molecules.
Physical Properties Analysis
The physicochemical properties of these compounds, such as solubility and vapor pressure, are essential for their practical applications. A study on a bioactive compound similar to 3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide provided novel experimental data for its physicochemical properties, including measurements of saturated vapor pressure and solubility in various solvents (Ol’khovich et al., 2017). Understanding these properties is crucial for the development of pharmaceuticals and materials.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group interactions, define the compound's utility in various applications. For example, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives highlighted the reactivity of the thiadiazole moiety and provided insights into the chemical properties of these compounds (Yu et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,5-dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-3-11-17-18-12(20-11)6-16-13(19)8-4-9(14)7(2)10(15)5-8/h4-5H,3,6H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKPPUOFPHSJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)CNC(=O)C2=CC(=C(C(=C2)Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-N-[(5-ethyl-1,3,4-thiadiazol-2-YL)methyl]-4-methylbenzamide |
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